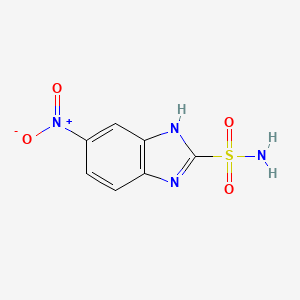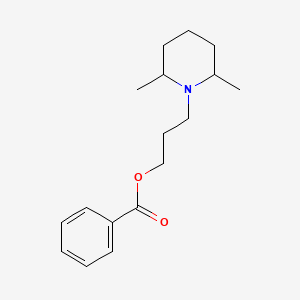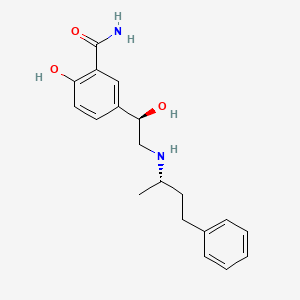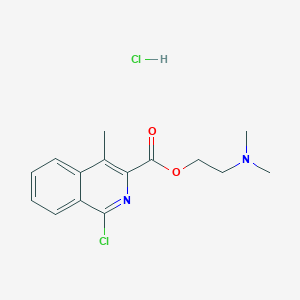
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an isoquinoline core, a carboxylic acid group, and a dimethylaminoethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-methylisoquinoline to introduce the chloro group. This is followed by the esterification of the carboxylic acid group with 2-(dimethylamino)ethanol under acidic conditions to form the ester. The final step involves the formation of the monohydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline cores but different substituents.
Carboxylic acid esters: Other esters with different alcohol or acid components.
Chloro-substituted compounds: Compounds with chloro groups in different positions or on different cores.
Uniqueness
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride is unique due to its combination of functional groups and its specific structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89928-59-6 |
|---|---|
Formule moléculaire |
C15H18Cl2N2O2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 1-chloro-4-methylisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H17ClN2O2.ClH/c1-10-11-6-4-5-7-12(11)14(16)17-13(10)15(19)20-9-8-18(2)3;/h4-7H,8-9H2,1-3H3;1H |
Clé InChI |
ADAZAFSUJQNPLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


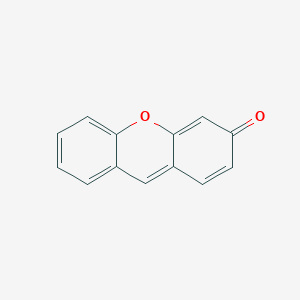
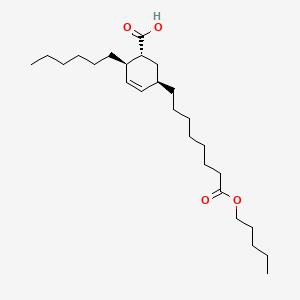
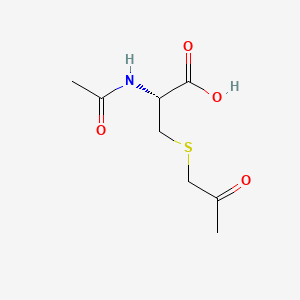
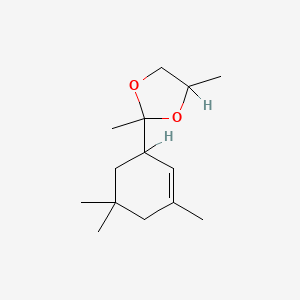
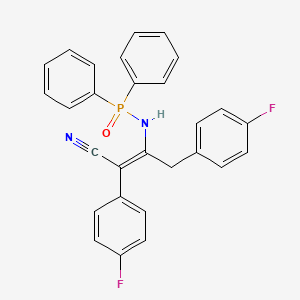
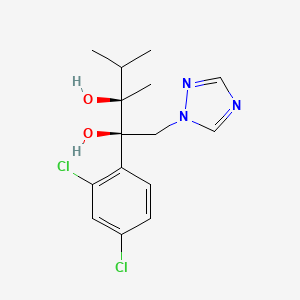

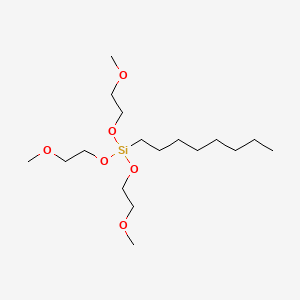
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

